molecular formula C13H18N2 B3293359 2-Phenyl-2,7-diaza-spiro[4.4]nonane CAS No. 885275-24-1

2-Phenyl-2,7-diaza-spiro[4.4]nonane

Cat. No.: B3293359
CAS No.: 885275-24-1
M. Wt: 202.30 g/mol
InChI Key: QPHJQCAPTXSDDP-UHFFFAOYSA-N
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Description

2-Phenyl-2,7-diaza-spiro[44]nonane is a chemical compound characterized by a spirocyclic structure with two nitrogen atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane typically involves the reaction of a suitable diamine with a phenyl-substituted ketone under specific conditions. One common method involves the cyclization of N-phenyl-1,2-diaminoethane with a ketone in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,7-diaza-spiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Phenyl-2,7-diaza-spiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-2,7-diaza-spiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2,6-diaza-spiro[3.3]heptane
  • 2-Phenyl-2,8-diaza-spiro[5.5]undecane
  • 2-Phenyl-2,5-diaza-spiro[2.2]pentane

Uniqueness

2-Phenyl-2,7-diaza-spiro[44]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-phenyl-2,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13/h1-5,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHJQCAPTXSDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693068
Record name 2-Phenyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-24-1
Record name 2-Phenyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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